molecular formula C17H20F3N3O3 B10966058 4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10966058
M. Wt: 371.35 g/mol
InChI Key: UCPIZNSYIVNTFI-UHFFFAOYSA-N
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Description

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the oxolane-2-carbonyl group and the trifluoromethylphenyl group. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Oxolane-2-Carbonyl Group: This step involves the reaction of the piperazine ring with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of Trifluoromethylphenyl Group: The final step involves the reaction of the intermediate compound with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring or the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The trifluoromethyl group further enhances its biological activity and stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H20F3N3O3

Molecular Weight

371.35 g/mol

IUPAC Name

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)12-3-1-4-13(11-12)21-16(25)23-8-6-22(7-9-23)15(24)14-5-2-10-26-14/h1,3-4,11,14H,2,5-10H2,(H,21,25)

InChI Key

UCPIZNSYIVNTFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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